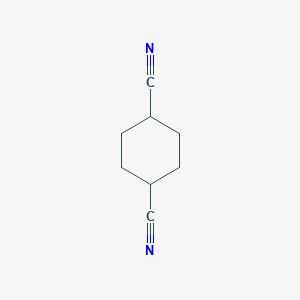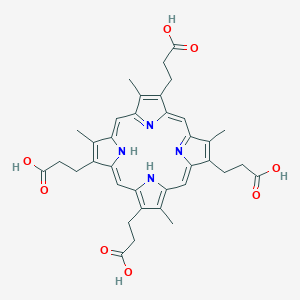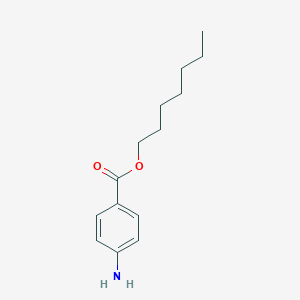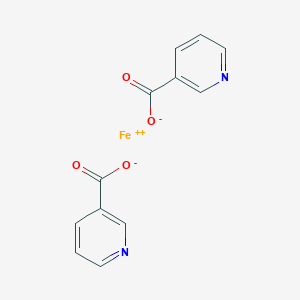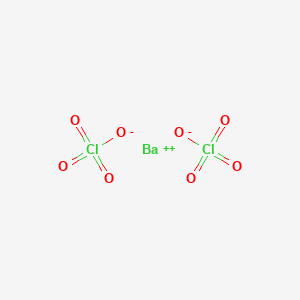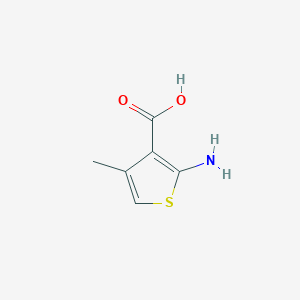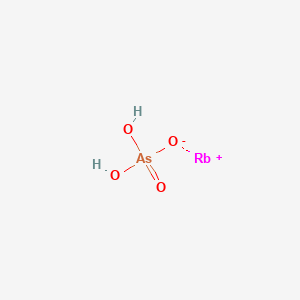
二氢砷酸铷
描述
Rubidium dihydrogenarsenate, with the chemical formula RbH₂AsO₄, is a compound that belongs to the family of arsenates. It is known for its unique properties and applications in various scientific fields. The compound is typically found in a solid state and is characterized by its white crystalline appearance .
科学研究应用
Rubidium dihydrogenarsenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of arsenic toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of certain diseases.
Industry: Rubidium dihydrogenarsenate is used in the production of specialized glass and ceramics, as well as in the manufacturing of certain electronic components
作用机制
Target of Action
Rubidium dihydrogenarsenate (RbH2AsO4) is a compound that primarily targets the arsenic core . The arsenic core plays a crucial role in various chemical reactions, particularly as a catalyst .
Mode of Action
The compound interacts with its targets through its arsenic core . It has been used in the synthesis of a new iron (III) arsenate, Rb2Fe2O(AsO4)2, with a novel sheet structure . This suggests that Rubidium dihydrogenarsenate can interact with other elements and compounds to form new structures.
Biochemical Pathways
For instance, rubidium is a biochemical analog of potassium and can be excreted via the branchial potassium-transporting pathway in certain marine organisms .
Pharmacokinetics
Given its solid form and its potential use as a catalyst , it’s likely that these properties would depend on the specific conditions of use, including the method of administration and the presence of other compounds.
Result of Action
The molecular and cellular effects of Rubidium dihydrogenarsenate’s action are largely dependent on its role as a catalyst in chemical reactions . For example, it has been used to synthesize a new iron (III) arsenate with a novel sheet structure .
Action Environment
The action, efficacy, and stability of Rubidium dihydrogenarsenate can be influenced by various environmental factors. For instance, its efficacy as a catalyst may depend on the presence of other compounds and the specific conditions of the reaction . Its stability could be affected by factors such as temperature, as it has a melting point of 268 °C .
生化分析
Biochemical Properties
It is known that arsenic, a component of Rubidium dihydrogenarsenate, can induce metabolic disorders via multiple pathways
Cellular Effects
Arsenic, a component of Rubidium dihydrogenarsenate, is known to induce oxidative stress and inflammation, inhibit PDK-1/Akt insulin signaling, reduce GLUT4 translocation, and downregulate mitochondrial deacetylase Sirt3 .
Molecular Mechanism
Arsenic, a component of Rubidium dihydrogenarsenate, is known to activate MAPKs, modulate p53/Bcl‐2 signaling, suppress Mdm‐2 and PARP, activate NLRP3 inflammasome and caspase-mediated apoptosis, induce ER stress, and ox-mtDNA-dependent mitophagy and autophagy .
Temporal Effects in Laboratory Settings
It is known that Rubidium dihydrogenarsenate is a solid substance that is used as a catalyst in various chemical reactions .
Dosage Effects in Animal Models
It is known that arsenic, a component of Rubidium dihydrogenarsenate, can induce metabolic disorders .
Metabolic Pathways
Arsenic, a component of Rubidium dihydrogenarsenate, is known to alter lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Rubidium dihydrogenarsenate can be synthesized through a reaction between rubidium hydroxide (RbOH) and arsenic acid (H₃AsO₄). The reaction is typically carried out in an aqueous solution, where rubidium hydroxide is gradually added to arsenic acid under controlled conditions to form rubidium dihydrogenarsenate. The reaction can be represented as follows:
RbOH+H3AsO4→RbH2AsO4+H2O
Industrial Production Methods: In an industrial setting, the production of rubidium dihydrogenarsenate involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the resulting product is purified through crystallization and filtration processes .
化学反应分析
Types of Reactions: Rubidium dihydrogenarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rubidium arsenate (Rb₃AsO₄).
Reduction: It can be reduced to form rubidium arsenite (RbAsO₂).
Substitution: Rubidium dihydrogenarsenate can participate in substitution reactions where the hydrogen atoms are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various metal salts can be used to replace hydrogen atoms in the compound.
Major Products Formed:
Oxidation: Rubidium arsenate (Rb₃AsO₄)
Reduction: Rubidium arsenite (RbAsO₂)
Substitution: Metal-substituted arsenates
相似化合物的比较
Rubidium dihydrogenarsenate can be compared with other similar compounds, such as:
- Potassium dihydrogenarsenate (KH₂AsO₄)
- Sodium dihydrogenarsenate (NaH₂AsO₄)
- Cesium dihydrogenarsenate (CsH₂AsO₄)
Uniqueness: Rubidium dihydrogenarsenate is unique due to its specific chemical properties and reactivity. Compared to potassium and sodium dihydrogenarsenates, it has a higher molecular weight and different solubility characteristics. Cesium dihydrogenarsenate, on the other hand, shares similar properties but differs in terms of ionic radius and lattice structure .
属性
IUPAC Name |
dihydrogen arsorate;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQWDYBVPGQHSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsH2O4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928699 | |
| Record name | Rubidium dihydrogen arsorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.403 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-57-8 | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium dihydrogen arsorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic acid (H3AsO4), monorubidium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of Rubidium dihydrogenarsenate at room temperature?
A1: At room temperature, Rubidium dihydrogenarsenate (RDA) exists in a paraelectric phase. Its structure is characterized by:
- Anionic units: Virtually regular tetrahedral [AsO2(OH)2]− anions. []
- Cationic units: Rb+ cations. []
- Spatial arrangement: Both anions and cations are located on -4 positions within the crystal lattice. []
- Hydrogen bonding: The [AsO2(OH)2] units are interlinked by O—H⋯O hydrogen bonds, forming a three-dimensional network. The hydrogen atoms within these bonds are disordered between the oxygen atoms. []
- Rb+ channels: Rubidium cations occupy channels that run along the <100> directions of the crystal. Each Rb+ cation is coordinated by eight oxygen atoms, strategically positioned at the vertices of a snub disphenoid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


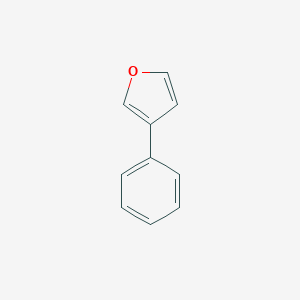
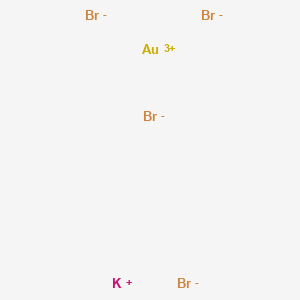
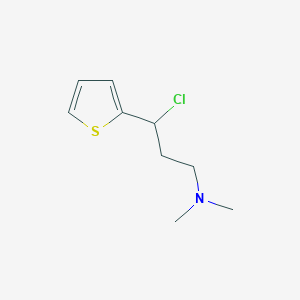
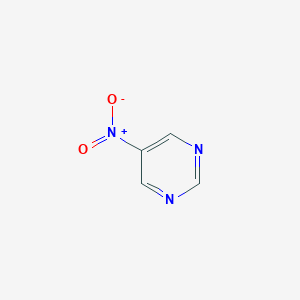
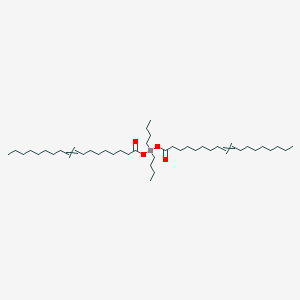
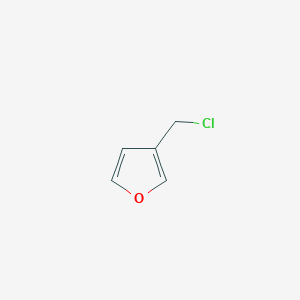
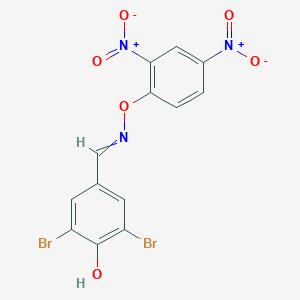
![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)
